1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone
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Overview
Description
1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone is a complex organic compound that belongs to the class of benzoimidazopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone typically involves multi-step reactions. One common method includes the condensation of 1H-imidazole-4-carbaldehyde with substituted acetophenones in the presence of potassium hydroxide, followed by reaction with 1H-benzimidazol-2-amine . The reaction is often carried out in a green solvent like PEG-400 and butan-1-ol to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. The use of recyclable catalysts, such as Brønsted acidic ionic liquids, and solvent-free conditions are common practices to achieve efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzoimidazopyrimidines, which have been studied for their biological activities .
Scientific Research Applications
1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antitubercular properties.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and enzyme-inhibiting agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone involves its interaction with various molecular targets. For instance, it has been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in inflammation and pain pathways . The compound’s structure allows it to fit into the active site of COX-2, thereby blocking its activity and reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Benzo[4,5]imidazo[1,2-c]quinazolines: These derivatives are also known for their antimicrobial and anticancer properties.
Uniqueness
1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a COX-2 inhibitor, for example, sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H11N3O2 |
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Molecular Weight |
229.23 g/mol |
IUPAC Name |
(3E)-3-(1-hydroxyethylidene)-10,10a-dihydropyrimido[1,2-a]benzimidazol-4-one |
InChI |
InChI=1S/C12H11N3O2/c1-7(16)8-6-13-12-14-9-4-2-3-5-10(9)15(12)11(8)17/h2-6,12,14,16H,1H3/b8-7+ |
InChI Key |
OCHHJDFIFUCJCG-BQYQJAHWSA-N |
Isomeric SMILES |
C/C(=C\1/C=NC2NC3=CC=CC=C3N2C1=O)/O |
Canonical SMILES |
CC(=C1C=NC2NC3=CC=CC=C3N2C1=O)O |
Origin of Product |
United States |
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